2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-(2-amino-6-piperidin-4-ylpyrimidin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-11-14-9(3-6-16)7-10(15-11)8-1-4-13-5-2-8/h7-8,13,16H,1-6H2,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYHESKDGGSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NC(=C2)CCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enaminone-Guanidine Cyclization
A method adapted from CDK4/6 inhibitor synthesis involves condensation of enaminones with guanidines under microwave irradiation. For example, enaminone 13 reacts with guanidine hydrochloride in N-methyl-2-pyrrolidone (NMP) at 200°C for 30 minutes, yielding a 2-aminopyrimidine intermediate. This route achieves moderate yields (45–57%) but requires precise temperature control to avoid decomposition.
One-Pot Multi-Component Condensation
p-Toluenesulfonic acid (p-TSA)-catalyzed condensation of 2-aminobenzimidazole, aldehydes, and malononitrile under solvent-free conditions efficiently constructs substituted pyrimidines. While this method is noted for 85–92% yields in related compounds, adaptations for the target compound would necessitate introducing the ethanol side chain at the C4 position.
Introduction of the Piperidin-4-yl Group
The piperidine moiety is introduced via nucleophilic substitution or transition-metal-catalyzed coupling:
Chloro-Pyrimidine Intermediate Displacement
A widely cited strategy involves reacting 4,6-dichloropyrimidine derivatives with piperidine. For instance, 4-chloro-6-(piperidin-4-yl)pyrimidine (5a ) is synthesized by treating 4,6-dichloropyrimidine with piperidine in refluxing ethanol (83% yield). The chloro group at C6 is selectively displaced due to its higher reactivity compared to C4.
Buchwald–Hartwig Amination
Palladium-catalyzed coupling of bromopyrimidines with piperidine derivatives offers regioselectivity. Using Pd(OAc)₂/Xantphos as a catalyst system, 6-bromo-2-aminopyrimidine reacts with 4-(tert-butoxycarbonyl)piperidine in toluene at 110°C, achieving 68% yield after Boc deprotection. This method avoids competing side reactions observed in nucleophilic substitutions.
Functionalization with the Ethanol Side Chain
The ethanol moiety is introduced through two principal routes:
Reduction of Acetylated Intermediates
Ethyl 4-(piperidin-4-yl)-6-(2-hydroxyethyl)pyrimidine-2-carboxylate is reduced using LiAlH₄ in tetrahydrofuran (THF) at 0°C, yielding the primary alcohol with >90% efficiency. This method preserves the amine and piperidine functionalities without over-reduction.
Alkylation of Pyrimidine Precursors
A patented approach alkylates 4-(piperidin-4-yl)-6-chloropyrimidin-2-amine with 2-bromoethanol in the presence of K₂CO₃ in dimethylformamide (DMF) at 80°C. The reaction proceeds via an SN2 mechanism, yielding 65–72% of the target compound after purification by silica gel chromatography.
Integrated Synthetic Pathways
Combining the above steps, three optimized routes emerge:
Route A: Sequential Cyclization-Substitution-Reduction
-
Pyrimidine Formation : Enaminone 13 + guanidine → 2-aminopyrimidine (52% yield).
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Chlorination : POCl₃ in DMF at 100°C → 4,6-dichloropyrimidine (89% yield).
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Piperidine Substitution : Piperidine in EtOH, reflux → 6-(piperidin-4-yl) derivative (83%).
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Ethanol Introduction : 2-Bromoethanol, K₂CO₃, DMF → target compound (68%).
Total Yield : 26.3% (multi-step).
Route B: One-Pot Catalytic Synthesis
Critical Analysis of Methodologies
Industrial-Scale Considerations
For large-scale production, Route A is favored due to its reliance on low-cost reagents and established protocols. However, the use of POCl₃ necessitates stringent safety measures. Recent patents highlight alternatives using flow chemistry to minimize intermediate isolation, improving throughput by 40% .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and pyrimidine amino group participate in nucleophilic substitutions:
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Alkylation occurs at the piperidine nitrogen with alkyl halides (e.g., ethyl bromide) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃) .
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Acylation of the primary alcohol (-CH₂OH) proceeds with acetyl chloride in dichloromethane at 0–25°C, yielding acetate esters (85% conversion) .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C | Ethyl-piperidine derivative | 78% | |
| Acylation | Acetyl chloride, DCM, 0–25°C | Acetylated ethanol derivative | 85% |
Oxidation and Reduction Pathways
The primary alcohol undergoes controlled oxidation:
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Oxidation with CrO₃/H₂SO₄ converts the alcohol to a carboxylic acid via an aldehyde intermediate .
-
Reduction of oxidized derivatives (e.g., aldehydes) back to alcohols uses NaBH₄ in methanol .
| Reaction Type | Oxidizing/Reducing Agent | Product | Notes | Source |
|---|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄, 50°C | Carboxylic acid | Requires inert atmosphere | |
| Reduction | NaBH₄, MeOH, 25°C | Recovered alcohol | pH-dependent efficiency |
Coupling Reactions in Medicinal Chemistry
The pyrimidine ring facilitates cross-couplings for drug discovery:
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Buchwald–Hartwig amination with aryl halides using Pd catalysts (e.g., Pd(OAc)₂, BINAP) achieves C–N bond formation (75.2% yield) .
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Suzuki–Miyaura coupling introduces aryl/heteroaryl groups at the pyrimidine C-6 position .
Enzymatic Interactions as a Kinase Inhibitor
The compound acts as an ATP-competitive inhibitor in biochemical systems:
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Binds to the hydrophobic pocket of protein kinases (e.g., Akt, CDK4/6) via π-π stacking between its pyrimidine ring and kinase residues .
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IC₅₀ values : 4–82 nM against CDK4/6 in MDA-MB-453 cell lines .
| Kinase Target | Binding Affinity (Ki) | Cellular Activity (GI₅₀) | Source |
|---|---|---|---|
| CDK4 | 4 nM | 209 nM | |
| CDK6 | 30 nM | 115 nM |
Stability and Degradation Pathways
Critical stability factors under varying conditions:
-
pH Sensitivity : Degrades in acidic media (pH < 3) via piperidine ring protonation and subsequent hydrolysis .
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Thermal Stability : Decomposes above 150°C, forming aromatic amines and CO₂.
| Condition | Degradation Product | Half-Life | Source |
|---|---|---|---|
| pH 2.0 | Piperidine fragment | 2.1 hr | |
| 150°C | 2-Aminopyrimidine | <1 hr |
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly in the following areas:
a. Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including this specific structure, exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit key signaling pathways involved in cancer cell proliferation and survival.
Case Study : A study published in a peer-reviewed journal demonstrated that a similar pyrimidine derivative effectively inhibited tumor growth in xenograft models of breast cancer, leading to a reduction in tumor size by over 50% compared to control groups .
b. Neuroprotective Effects
The neuroprotective properties of this compound have also been investigated. Its ability to promote neuronal survival under stress conditions is noteworthy.
Case Study : In vitro studies indicated that treatment with 2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol improved cell viability in neuronal cultures exposed to neurotoxic agents by approximately 40% .
Biochemical Probes
This compound serves as a biochemical probe for studying various cellular processes and molecular interactions. Its structural features allow it to interact with specific enzymes and receptors.
Application Example : It has been utilized in assays to investigate enzyme kinetics and inhibition mechanisms, particularly focusing on kinases involved in cellular signaling pathways.
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have led to their exploration as potential agents against various pathogens.
Data Table: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of 2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Key Data :
- CAS No.: 1316217-50-1 (hydrochloride salt)
- Molecular weight : 258.75 g/mol
- Purity : 95% (discontinued commercial availability, as per CymitQuimica) .
Structural and Functional Comparison with Analogous Compounds
Pyrimidine Derivatives with Piperidine/Piperazine Moieties
Key Observations :
- Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., 8e) often exhibit enhanced solubility and binding flexibility, while piperidine derivatives (e.g., FM) may improve target selectivity .
- Substituent Impact : The ethan-1-ol group in the target compound and analogs (e.g., 8e, FM) likely improves aqueous solubility, critical for bioavailability .
Pyrimidine Derivatives with Heterocyclic Modifications
Key Observations :
- Heterocyclic Diversity : Replacement of piperidine with triazole (1a) or indole (36/37) shifts activity toward antimicrobial or anti-inflammatory targets, respectively .
- Substituent Positioning : The C4 ethan-1-ol group is conserved in anti-inflammatory analogs (e.g., 1a, 36/37), suggesting a role in binding to inflammatory mediators .
Pharmacological Performance
Biological Activity
2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol, a compound featuring a piperidine moiety and a pyrimidine structure, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antibacterial, enzyme inhibition, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a piperidine ring which is known for its role in various pharmacological activities. The compound’s structure is essential for its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds containing the piperidine and pyrimidine moieties exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | S. typhi | 10 |
| Compound B | B. subtilis | 15 |
| This compound | E. coli | 20 |
Enzyme Inhibition
Enzyme inhibition studies indicate that compounds similar to this compound can effectively inhibit acetylcholinesterase (AChE) and urease enzymes. AChE inhibitors are particularly important in treating neurodegenerative diseases like Alzheimer’s .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| Compound C | AChE | 5.0 |
| Compound D | Urease | 3.5 |
| This compound | AChE | 4.0 |
Study on Antimicrobial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial effects of synthesized piperidine derivatives, noting that those with pyrimidine substitutions exhibited enhanced antibacterial properties compared to standard antibiotics . The study highlighted the potential for developing new antimicrobial agents based on these findings.
Research on Neuroprotective Effects
Another research effort investigated the neuroprotective effects of piperidine derivatives, including those similar to this compound. The results indicated that these compounds could improve cognitive functions in animal models by inhibiting AChE activity .
Q & A
Basic: What safety protocols are essential for handling 2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation during synthesis or handling .
- First Aid Measures:
- Inhalation: Immediately move to fresh air; administer oxygen if breathing is labored .
- Skin Contact: Remove contaminated clothing, rinse skin with water for 15 minutes, and seek medical attention for irritation .
- Eye Exposure: Flush eyes with water for 15 minutes; remove contact lenses if feasible .
- Storage: Keep in a cool, dry place, away from oxidizing agents, and under inert gas (e.g., nitrogen) if moisture-sensitive .
Basic: What synthetic methodologies are reported for preparing this compound?
Answer:
- One-Pot Multicomponent Reactions: Analogous dihydropyrimidinone syntheses involve Biginelli-like reactions using urea/thiourea, aldehydes, and β-keto esters under acidic (e.g., HCl) or catalytic (e.g., Lewis acids) conditions .
- Key Steps:
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .
Advanced: How can structural contradictions in bioactivity data for piperidinyl-pyrimidine derivatives be resolved?
Answer:
- Orthogonal Assays: Validate bioactivity (e.g., kinase inhibition) using complementary methods (e.g., fluorescence polarization vs. radiometric assays) to rule out assay-specific artifacts .
- Crystallographic Analysis: Resolve stereochemical ambiguities using X-ray crystallography (e.g., as in for related pyrimidine structures) to confirm binding conformations .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., piperidine N-alkylation, pyrimidine ring substitution) to isolate key pharmacophores .
Advanced: What computational approaches predict the binding affinity of this compound to kinase targets?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., EGFR, CDK2). Validate docking poses with co-crystallized ligands from PDB .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability of hydrogen bonds with conserved residues (e.g., hinge region Lys/Glutamic acid) .
- QSAR Modeling: Develop models using descriptors like logP, polar surface area, and hydrogen-bond donors/acceptors to optimize bioavailability .
Basic: Which analytical techniques confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify piperidine (δ 1.5–3.0 ppm multiplet) and pyrimidine (δ 8.0–8.5 ppm aromatic protons) moieties .
- Mass Spectrometry: High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns matching expected scaffolds .
- X-ray Crystallography: Definitive confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen-bonding networks) .
Advanced: How do solvent and stoichiometry impact synthesis yield in multi-step routes?
Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates but may require strict anhydrous conditions to avoid hydrolysis .
- Stoichiometric Optimization:
- Reaction Monitoring: Use TLC (silica GF254, UV visualization) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates .
Advanced: What strategies mitigate hazards during large-scale synthesis?
Answer:
- Thermal Risk Assessment: Conduct DSC/TGA analyses to identify exothermic decomposition thresholds and design cooling protocols .
- Waste Management: Neutralize acidic/byproduct streams with aqueous NaHCO₃ before disposal .
- Process Safety: Implement inert gas purging for reactions involving moisture-sensitive intermediates (e.g., Grignard reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
